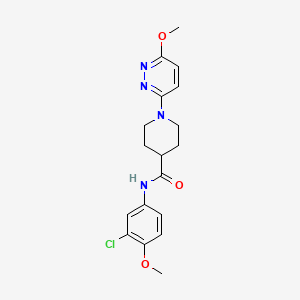![molecular formula C19H21N5O4S B14933575 2-[3-(3,4-Dimethoxy-phenyl)-6-oxo-6H-pyridazin-1-yl]-N-(5-isopropyl-[1,3,4]thiadiazol-2-yl)-acetamide](/img/structure/B14933575.png)
2-[3-(3,4-Dimethoxy-phenyl)-6-oxo-6H-pyridazin-1-yl]-N-(5-isopropyl-[1,3,4]thiadiazol-2-yl)-acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[3-(3,4-Dimethoxy-phenyl)-6-oxo-6H-pyridazin-1-yl]-N-(5-isopropyl-[1,3,4]thiadiazol-2-yl)-acetamide is a complex organic compound that features a combination of pyridazinone and thiadiazole moieties
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-[3-(3,4-Dimethoxy-phenyl)-6-oxo-6H-pyridazin-1-yl]-N-(5-isopropyl-[1,3,4]thiadiazol-2-yl)-acetamide typically involves multi-step reactions starting from readily available precursors. The key steps include the formation of the pyridazinone ring and the thiadiazole ring, followed by their coupling.
Formation of Pyridazinone Ring: This can be achieved by the cyclization of appropriate hydrazine derivatives with diketones under acidic or basic conditions.
Formation of Thiadiazole Ring: This involves the reaction of thiosemicarbazides with carboxylic acids or their derivatives in the presence of dehydrating agents.
Coupling Reaction: The final step involves coupling the pyridazinone and thiadiazole intermediates using suitable coupling agents like EDCI or DCC in the presence of a base.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques like HPLC.
Analyse Des Réactions Chimiques
Types of Reactions
2-[3-(3,4-Dimethoxy-phenyl)-6-oxo-6H-pyridazin-1-yl]-N-(5-isopropyl-[1,3,4]thiadiazol-2-yl)-acetamide can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding quinones.
Reduction: The carbonyl group in the pyridazinone ring can be reduced to form alcohols.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like KMnO₄ or CrO₃ in acidic conditions.
Reduction: Reagents like NaBH₄ or LiAlH₄ in anhydrous conditions.
Substitution: Electrophiles like halogens or nitrating agents in the presence of catalysts like AlCl₃.
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Alcohols and reduced derivatives.
Substitution: Halogenated or nitrated aromatic compounds.
Applications De Recherche Scientifique
2-[3-(3,4-Dimethoxy-phenyl)-6-oxo-6H-pyridazin-1-yl]-N-(5-isopropyl-[1,3,4]thiadiazol-2-yl)-acetamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent in treating various diseases.
Industry: Used in the development of new materials with specific properties.
Mécanisme D'action
The mechanism of action of 2-[3-(3,4-Dimethoxy-phenyl)-6-oxo-6H-pyridazin-1-yl]-N-(5-isopropyl-[1,3,4]thiadiazol-2-yl)-acetamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: Enzymes, receptors, and other proteins involved in biological processes.
Pathways: Modulation of signaling pathways, inhibition of enzyme activity, and disruption of cellular processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,3,4-Thiadiazole Derivatives: Known for their antimicrobial and anticancer activities.
Pyridazinone Derivatives: Studied for their anti-inflammatory and cardiovascular effects.
Uniqueness
This compound’s unique combination of pyridazinone and thiadiazole moieties makes it a promising candidate for further research and development in various scientific fields.
Propriétés
Formule moléculaire |
C19H21N5O4S |
|---|---|
Poids moléculaire |
415.5 g/mol |
Nom IUPAC |
2-[3-(3,4-dimethoxyphenyl)-6-oxopyridazin-1-yl]-N-(5-propan-2-yl-1,3,4-thiadiazol-2-yl)acetamide |
InChI |
InChI=1S/C19H21N5O4S/c1-11(2)18-21-22-19(29-18)20-16(25)10-24-17(26)8-6-13(23-24)12-5-7-14(27-3)15(9-12)28-4/h5-9,11H,10H2,1-4H3,(H,20,22,25) |
Clé InChI |
RUDUFEHJELFBNE-UHFFFAOYSA-N |
SMILES canonique |
CC(C)C1=NN=C(S1)NC(=O)CN2C(=O)C=CC(=N2)C3=CC(=C(C=C3)OC)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-cyclooctyl-3-(6-isopropoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)propanamide](/img/structure/B14933495.png)
![2-{[(4-hydroxy-5,6-dimethylthieno[2,3-d]pyrimidin-2-yl)methyl]sulfanyl}-N-(2-methyl-2,6-dihydro-4H-thieno[3,4-c]pyrazol-3-yl)acetamide](/img/structure/B14933497.png)
![[4-(3-methoxyphenyl)piperazin-1-yl][2-(5-methyl-1H-tetrazol-1-yl)phenyl]methanone](/img/structure/B14933506.png)
![2-(4-fluorophenyl)-N-[(2Z)-4-methyl-1,3-thiazol-2(3H)-ylidene]quinoline-4-carboxamide](/img/structure/B14933508.png)

![2-(2,5-dioxo-1-phenylimidazolidin-4-yl)-N-[2-(4-methoxyphenoxy)ethyl]acetamide](/img/structure/B14933520.png)
![3-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)-N-{[4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-yl]methyl}propanamide](/img/structure/B14933525.png)
![4-(3-chlorophenyl)-N-{2-[(2,6-difluorophenyl)amino]-2-oxoethyl}piperazine-1-carboxamide](/img/structure/B14933529.png)
![2-(5,7-dimethoxy-4-methyl-2-oxo-2H-chromen-3-yl)-N-[2-(1H-indol-1-yl)ethyl]acetamide](/img/structure/B14933541.png)
![N-[2-(1H-benzimidazol-2-ylamino)-2-oxoethyl]-4-(3-chlorophenyl)piperazine-1-carboxamide](/img/structure/B14933548.png)
![4-(1,2-benzothiazol-3-yl)-N-[2-oxo-2-(thiomorpholin-4-yl)ethyl]piperazine-1-carboxamide](/img/structure/B14933558.png)
![Methyl 4-[({2-[(4-methylpiperazin-1-yl)carbonyl]phenyl}carbamoyl)amino]benzoate](/img/structure/B14933561.png)
![3-(3-chlorophenyl)-1-methyl-N-[5-(2-methylpropyl)-1,3,4-thiadiazol-2-yl]-1H-pyrazole-5-carboxamide](/img/structure/B14933571.png)

